N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide
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Overview
Description
N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide is an organic compound that belongs to the class of glycinamides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a 3,4-dimethylphenyl group attached to the glycinamide moiety. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form Boc-glycine.
Amidation: Boc-glycine is then reacted with 3,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Oxidized derivatives of the glycinamide moiety.
Reduction: Reduced derivatives of the glycinamide moiety.
Substitution: Deprotected glycinamide.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide involves its reactivity towards various chemical reagents. The Boc protecting group provides stability during synthetic transformations and can be selectively removed under acidic conditions to reveal the active glycinamide moiety. The 3,4-dimethylphenyl group enhances the compound’s lipophilicity and can influence its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butoxycarbonyl)-N1-phenylglycinamide
- N-(tert-butoxycarbonyl)-N1-(4-methylphenyl)glycinamide
- N-(tert-butoxycarbonyl)-N1-(2,4-dimethylphenyl)glycinamide
Uniqueness
N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can affect its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[2-(3,4-dimethylanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10-6-7-12(8-11(10)2)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTDNJZATWRFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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